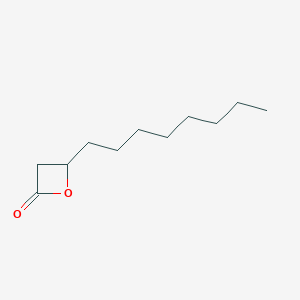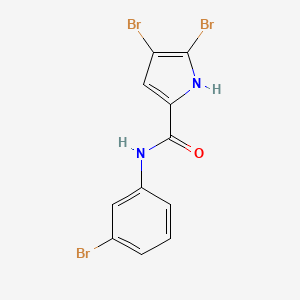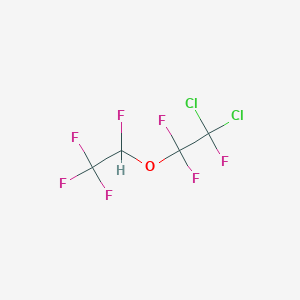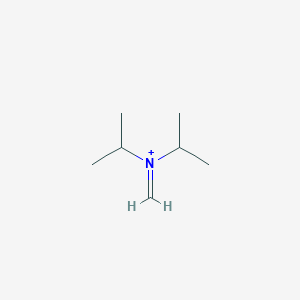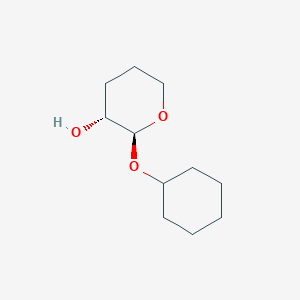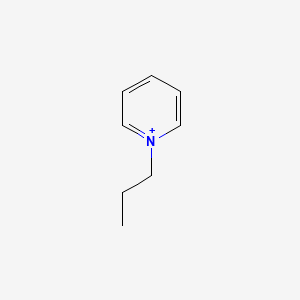
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a heptyloxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Hydrolysis: The major products are 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid.
Reduction: The major product is 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)phenyl benzoate
- 4-(Heptyloxy)benzoic acid
- 4-(Methoxycarbonyl)phenyl 4-(methoxy)benzoate
Uniqueness
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to the presence of both methoxycarbonyl and heptyloxy groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
53146-71-7 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(4-methoxycarbonylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-4-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-2/h8-15H,3-7,16H2,1-2H3 |
Clave InChI |
LJDPRVSNHAVBTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




